molecular formula C18H20N2O5S B2785586 N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 899968-03-7

N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2785586
CAS No.: 899968-03-7
M. Wt: 376.43
InChI Key: HJXKJKKGEOCISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a sulfamoyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxole ring system, followed by the introduction of the sulfamoyl and carboxamide groups through a series of reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide
  • N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3,4-dimethoxybenzamide

Uniqueness

N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups and its benzodioxole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[benzyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-20(12-14-5-3-2-4-6-14)26(22,23)10-9-19-18(21)15-7-8-16-17(11-15)25-13-24-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXKJKKGEOCISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.